molecular formula C14H19B B1282854 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene CAS No. 91538-82-8

1-Bromo-4-(trans-4-ethylcyclohexyl)benzene

Cat. No.: B1282854
CAS No.: 91538-82-8
M. Wt: 267.2 g/mol
InChI Key: UZNPLXSOLSAKGB-UHFFFAOYSA-N
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Description

1-Bromo-4-(trans-4-ethylcyclohexyl)benzene is an organic compound that belongs to the class of aromatic bromides It consists of a benzene ring substituted with a bromine atom and a trans-4-ethylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-(trans-4-ethylcyclohexyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(trans-4-ethylcyclohexyl)benzene. The reaction typically uses bromine (Br2) or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the para position of the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(trans-4-ethylcyclohexyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-), through nucleophilic aromatic substitution (S_NAr) reactions.

    Reduction Reactions: The compound can be reduced to 4-(trans-4-ethylcyclohexyl)benzene using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution, elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether, room temperature.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, reflux conditions.

Major Products

    Substitution: 4-(trans-4-ethylcyclohexyl)phenol, 4-(trans-4-ethylcyclohexyl)benzonitrile.

    Reduction: 4-(trans-4-ethylcyclohexyl)benzene.

    Oxidation: 4-(trans-4-ethylcyclohexyl)benzoic acid.

Scientific Research Applications

1-Bromo-4-(trans-4-ethylcyclohexyl)benzene has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the development of liquid crystals and other advanced materials due to its unique structural properties.

    Biological Studies: It is employed in the study of biological systems and interactions, particularly in the design of bioactive molecules.

    Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene depends on the specific reactions it undergoes. In nucleophilic aromatic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The reaction proceeds through the formation of a negatively charged intermediate, which is stabilized by the electron-withdrawing bromine atom.

In reduction reactions, the bromine atom is removed, and the benzene ring is hydrogenated, resulting in the formation of 4-(trans-4-ethylcyclohexyl)benzene. The reduction process involves the transfer of electrons from the reducing agent to the compound, breaking the carbon-bromine bond.

Comparison with Similar Compounds

1-Bromo-4-(trans-4-ethylcyclohexyl)benzene can be compared with other similar compounds, such as:

    1-Bromo-4-(trans-4-methylcyclohexyl)benzene: This compound has a methyl group instead of an ethyl group on the cyclohexyl ring. The presence of the methyl group may affect the compound’s reactivity and physical properties.

    1-Bromo-4-(trans-4-propylcyclohexyl)benzene: This compound has a propyl group instead of an ethyl group on the cyclohexyl ring. The longer alkyl chain may influence the compound’s solubility and interaction with other molecules.

    1-Bromo-4-(trans-4-isopropylcyclohexyl)benzene: This compound has an isopropyl group instead of an ethyl group on the cyclohexyl ring. The branched alkyl group may impact the compound’s steric hindrance and reactivity.

Properties

IUPAC Name

1-bromo-4-(4-ethylcyclohexyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19Br/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h7-12H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNPLXSOLSAKGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70543510
Record name trans-1-Bromo-4-(4-ethylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70543510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91538-82-8
Record name trans-1-Bromo-4-(4-ethylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70543510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Brom-4-(4-trans-ethylcyclohexyl)-benzol
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